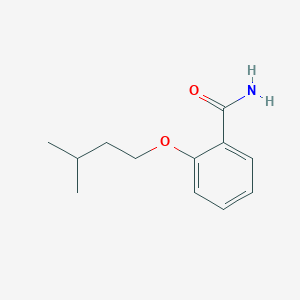
N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide often involves multi-step organic reactions, starting from phenothiazine derivatives. For instance, the synthesis of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides involves the reaction of phenothiazine with Cl(CH2)3Br, followed by further reactions to yield the desired azetidine-1-carboxamide derivatives (Sharma et al., 2012).
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives, closely related to N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide, has been studied through various spectroscopic methods. Spectroscopic investigations of vinyl-substituted 10H-phenothiazine derivatives have provided insights into their molecular structure, indicating potential intramolecular charge transfer and electronic rearrangement mechanisms (Lin & Chang, 2009).
Chemical Reactions and Properties
Phenothiazine derivatives are versatile compounds that participate in a wide range of chemical reactions. They have been utilized in the synthesis of complex heterocyclic structures, indicating a rich chemistry that allows for functional group modifications and ring transformations. For example, reactions involving phenothiazine led to the formation of various heterocyclic compounds, showcasing its reactivity and versatility in organic synthesis (Ito & Hamada, 1978).
Physical Properties Analysis
The physical properties of N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide derivatives, including solubility, melting points, and crystallinity, can be inferred from related compounds. Phenothiazine derivatives exhibit varying physical properties depending on the substitution pattern and the nature of substituents, which can affect their solubility and crystalline structure (Fujii et al., 1993).
Chemical Properties Analysis
The chemical properties of N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide are influenced by the phenothiazine core and the pyridinylmethyl moiety. These components contribute to the compound's reactivity, potential for forming hydrogen bonds, and interactions with biological targets. The electron-rich sulfur atom in the phenothiazine ring and the nitrogen atom in the pyridinyl group play crucial roles in its chemical behavior and interactions (Prek et al., 2015).
Wissenschaftliche Forschungsanwendungen
Kinase Inhibitor Research :
- A study discovered that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides are potent and selective Met kinase inhibitors. These compounds, including the analog 10, demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, indicating their potential as cancer therapeutics (Schroeder et al., 2009).
Antituberculosis Agents :
- A series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, including compound 10j, showed excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. These findings suggest the compounds' potential as new antitubercular agents (Wu et al., 2016).
Antimicrobial and Antifungal Activity :
- Research on thieno[2,3-b]pyridine derivatives, including 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyrindine-2-carboxamides, revealed their potential as antibacterial and antifungal agents. The structural formulas and biological activity of these compounds were extensively studied (Bakhite et al., 2016).
Antipsychotic Agents :
- A study synthesized heterocyclic analogues of 1192U90, including pyridine-, thiophene-, benzothiophene-, quinoline-, and 1,2,3,4-tetrahydroquinolinecarboxamides, and evaluated them as potential antipsychotic agents. Notably, two derivatives, 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-pyridinecarboxamide (16) and 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-thiophenecarboxamide (29), exhibited potent in vivo activities comparable to the parent compound (Norman et al., 1996).
Spectral Studies :
- Vinyl-substituted 10H-phenothiazine derivatives were studied for their spectral variations, attributed to intramolecular charge transfer and electronic rearrangement. These derivatives, including 3-((E)-2-(Methylpyridium-4-yl)vinyl)-10H-phenothiazine iodide, show potential for near-infrared sensor applications (Lin & Chang, 2009).
Anticonvulsant Activity :
- Research on enaminones, including pyridine derivatives and phenothiazines, identified potent anti-maximal electroshock analogues, highlighting their potential as anticonvulsant agents. These studies also revealed an unknown mechanism of action, which is crucial for further development (Eddington et al., 2002).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19(21-13-14-6-5-11-20-12-14)22-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)22/h1-12H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKMEIRGZSYISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5541366.png)
![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)
![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)
![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)
![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)
![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)


![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)


![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)
